molecular formula C8H7FO2 B133532 5-Fluoro-2-methylbenzoic acid CAS No. 33184-16-6

5-Fluoro-2-methylbenzoic acid

Cat. No.: B133532
CAS No.: 33184-16-6
M. Wt: 154.14 g/mol
InChI Key: JVBLXLBINTYFPR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Fluoro-2-methylbenzoic acid is a fluorinated ortho-toluic acid

Mode of Action

The compound is utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction . This suggests that it interacts with its targets by donating a fluorine atom, which is a common mode of action for fluorinated compounds.

Biochemical Pathways

The resulting 3-arylisoquinolinones, synthesized using this compound, are known to exhibit antiproliferative activity against cancer cells . This suggests that the compound may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . This suggests that it can be readily absorbed and distributed in the body, potentially affecting its bioavailability.

Result of Action

The 3-arylisoquinolinones, synthesized using this compound, are known to bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells . This suggests that the compound’s action results in molecular and cellular effects that inhibit cell proliferation and promote cell death.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 5-Fluoro-2-methylbenzaldehyde

    Reduction: 5-Fluoro-2-methylbenzyl alcohol

    Substitution: Phthalides

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzoic acid
  • 5-Fluoro-3-hydroxy-2-methylbenzoic acid
  • 5-Fluoro-2-methyl-3-nitrobenzoic acid

Comparison: 5-Fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, 2-Fluoro-5-methylbenzoic acid has a different fluorine substitution position, leading to variations in its chemical behavior and applications .

Biological Activity

5-Fluoro-2-methylbenzoic acid (CAS number 33184-16-6) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly as an intermediate in the development of anti-cancer and antiviral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

  • Chemical Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Purity : >98%
  • Melting Point : 130 °C – 132 °C

This compound exhibits biological activity primarily through its role as a precursor in the synthesis of various bioactive compounds. Notably, it has been involved in the development of:

  • HIV-1 Integrase Inhibitors : The compound has been utilized to synthesize benzamide derivatives that act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors have shown significant activity against the strand transfer reaction, with some derivatives displaying low micromolar IC₅₀ values (e.g., IC₅₀ = 5 μM) and selectivity for the strand transfer over other reactions .
  • Anticancer Agents : Compounds derived from this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized from this acid have been shown to bind to microtubules, suppressing tubulin polymerization and inducing apoptosis in cancer cells .

Synthesis Pathways

This compound can be synthesized through several methods, often involving fluorination and functionalization of benzoic acid derivatives. Key synthetic routes include:

  • Bimetallic Catalysis : Reacting with saturated ketones in a bimetallic Ir/Cu catalytic reaction to produce phthalide derivatives .
  • Lithiation Reactions : Utilized in the synthesis of 3-arylisoquinolinones through lithiation reactions, which are critical for developing anticancer agents .

Antiviral Activity

A study highlighted the design and synthesis of novel HIV integrase inhibitors derived from this compound. The most effective compound exhibited an IC₅₀ value of 5 μM and demonstrated over 40-fold selectivity for inhibiting strand transfer compared to other enzymatic processes . This specificity is crucial for minimizing side effects during antiviral therapy.

Anticancer Research

In another investigation, a series of compounds based on this compound were tested for cytotoxicity against lung cancer A-549 cells. The results indicated that certain derivatives exhibited significantly increased toxicity (>30%–40%) compared to standard treatments like doxorubicin (IC₅₀ = 5.1 μM) when evaluated at various concentrations . This suggests potential for further development into effective anticancer therapies.

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC₅₀ ValueMechanism
HIV Integrase InhibitionBenzamide derivative from 5-FMBA5 μMInhibits strand transfer reaction
Antiproliferative3-ArylisoquinolinonesVariesBinds microtubules, induces apoptosis
CytotoxicityVarious derivatives>30% increase over controlTargeting cancer cell proliferation

Properties

IUPAC Name

5-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBLXLBINTYFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954803
Record name 5-Fluoro-2-methylbenzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33184-16-6
Record name 5-Fluoro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33184-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoicacid, 5-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-2-methylbenzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the interaction between 5-Fluoro-2-methylbenzoic acid and human 3-phosphoglycerate dehydrogenase?

A1: The research paper titled "Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with this compound" [] investigates the structural details of this interaction. Specifically, the study successfully determined the crystal structure of human 3-phosphoglycerate dehydrogenase bound to this compound. This information is valuable for understanding how this compound interacts with the enzyme at a molecular level. Further research is needed to understand the functional implications of this binding, such as whether this compound acts as an inhibitor or activator of the enzyme.

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